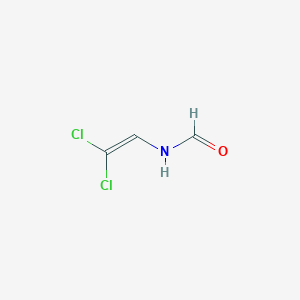
Formamide, N-(2,2-dichloroethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-(2,2-dichloroethenyl)- is a chemical compound with the molecular formula C₃H₃Cl₂NO and a molecular weight of 139.97 g/mol . This compound is a derivative of formamide, where the hydrogen atom on the nitrogen is replaced by a 2,2-dichloroethenyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamide, N-(2,2-dichloroethenyl)- can be synthesized through the reaction of formamide with 2,2-dichloroethenyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
The industrial production of Formamide, N-(2,2-dichloroethenyl)- involves the carbonylation of ammonia with 2,2-dichloroethenyl chloride. This process is carried out at elevated temperatures and pressures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(2,2-dichloroethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The 2,2-dichloroethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Oxides and chlorinated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted formamides with different functional groups.
Scientific Research Applications
Formamide, N-(2,2-dichloroethenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of enzyme mechanisms and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Formamide, N-(2,2-dichloroethenyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity and function. The pathways involved include enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
Formamide: The parent compound, used as a solvent and in the production of pharmaceuticals.
Dimethylformamide: A derivative with two methyl groups, widely used as a solvent in organic synthesis.
N-Methylformamide: Another derivative with a single methyl group, used in various chemical reactions.
Uniqueness
Formamide, N-(2,2-dichloroethenyl)- is unique due to the presence of the 2,2-dichloroethenyl group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications in research and industry that other formamide derivatives may not be able to fulfill.
Properties
CAS No. |
52831-81-9 |
|---|---|
Molecular Formula |
C3H3Cl2NO |
Molecular Weight |
139.96 g/mol |
IUPAC Name |
N-(2,2-dichloroethenyl)formamide |
InChI |
InChI=1S/C3H3Cl2NO/c4-3(5)1-6-2-7/h1-2H,(H,6,7) |
InChI Key |
MJWLULKUBGZMDV-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















